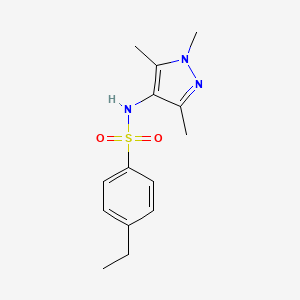![molecular formula C16H16ClNOS B5763532 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamide compounds and is commonly used as a reagent in organic synthesis. CDDP has also been found to have potential applications in the medical field, particularly in cancer research, due to its unique mechanism of action.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the formation of DNA adducts, which are covalent bonds between 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the production of reactive oxygen species (ROS), which further contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the expression of several genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide also has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in experiments. Additionally, its effectiveness can be limited by the development of drug resistance in cancer cells.
Zukünftige Richtungen
Several future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide are possible. One potential direction is the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide with improved anticancer activity and reduced toxicity. Another direction is the investigation of the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide in combination with other anticancer agents to improve its effectiveness. Additionally, further research is needed to better understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.
Synthesemethoden
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction of 4-chlorothiophenol with 3,4-dimethylaniline in the presence of a base such as sodium hydride. This results in the formation of 2-(4-chlorophenylthio)-N-(3,4-dimethylphenyl)acetamide. The second step involves the addition of acetic anhydride to the reaction mixture, which leads to the formation of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXHDJKRHPNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)



![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)